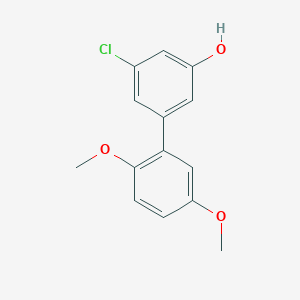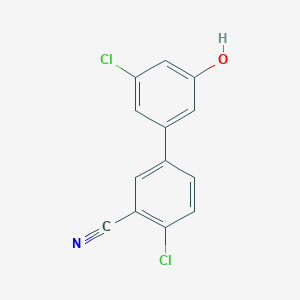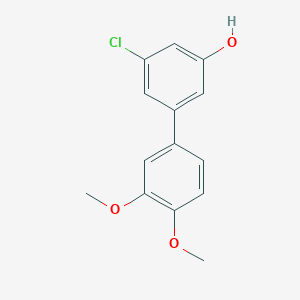
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the laboratory and in scientific research. It has a molecular formula of C9H9ClO3, and is an off-white crystalline solid with a melting point of 85-86°C. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Mecanismo De Acción
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is believed to act as an inhibitor of certain enzymes involved in cell metabolism. It is thought to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell metabolism, as well as to inhibit the activity of certain hormones and neurotransmitters. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a suitable choice for laboratory experiments. Additionally, it is relatively non-toxic, making it a safe choice for laboratory use. A limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. One potential direction is the use of this compound in the development of new drugs or treatments for diseases or conditions. Additionally, this compound could be used in the development of new laboratory experiments or techniques. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, can be synthesized via a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol and chlorine gas in an inert atmosphere. This reaction produces 2-chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. The second step involves the purification of the product using recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is widely used in scientific research for its biochemical and physiological effects. It has been used in studies of cell metabolism, as well as in studies of the effects of certain drugs on the body. It has also been used in studies of the effects of environmental toxins on the body.
Propiedades
IUPAC Name |
2-chloro-5-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXUUMYNVJXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686052 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethoxyphenyl)phenol | |
CAS RN |
1262002-74-3 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)












